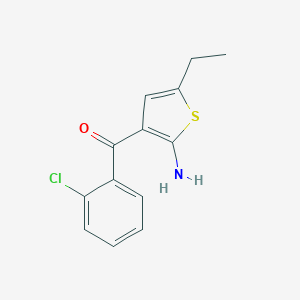

2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-5-ethylthiophen-3-yl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS/c1-2-8-7-10(13(15)17-8)12(16)9-5-3-4-6-11(9)14/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCCZAHPNNJKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90523879 | |

| Record name | (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90523879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50508-60-6 | |

| Record name | (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90523879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, a key intermediate in the preparation of various pharmaceutically active compounds, notably the anxiolytic agent etizolam. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the well-established Gewald three-component reaction, which is the most efficient and convergent pathway to this class of polysubstituted 2-aminothiophenes. This guide will cover the underlying reaction mechanism, a detailed, step-by-step experimental protocol for the synthesis of the target molecule and its key precursor, and a discussion of critical process parameters and potential challenges.

Introduction: The Significance of 2-Amino-3-aroylthiophenes

The 2-amino-3-aroylthiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. These compounds are known to exhibit a range of pharmacological activities, including acting as allosteric modulators of adenosine receptors and serving as crucial building blocks for condensed heterocyclic systems with therapeutic potential.[1] The title compound, this compound, is a prime example of the utility of this structural motif, being a direct precursor to the thienodiazepine drug, etizolam.[2]

The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The Gewald reaction, a one-pot, three-component condensation, stands out as the most practical and widely adopted method for the preparation of polysubstituted 2-aminothiophenes.[3][4] This guide will provide a detailed exploration of this elegant and powerful transformation.

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction is a cornerstone of thiophene synthesis, involving the condensation of a carbonyl compound, an activated acetonitrile, and elemental sulfur in the presence of a basic catalyst.[3] The reaction proceeds through a series of well-elucidated steps, offering a high degree of convergence and atom economy.

The currently accepted mechanism for the Gewald reaction initiates with a Knoevenagel condensation between the carbonyl compound (in this case, 1-butanal) and the activated acetonitrile (2-chlorobenzoylacetonitrile), catalyzed by a base (e.g., diethylamine). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated intermediate. Subsequent cyclization and tautomerization lead to the formation of the highly substituted 2-aminothiophene ring.[3]

Caption: The Gewald Reaction Mechanism.

Synthesis of the Key Precursor: 2-Chlorobenzoylacetonitrile

The successful synthesis of the target molecule is contingent on the availability of the key precursor, 2-chlorobenzoylacetonitrile. This activated acetonitrile can be reliably prepared through the acylation of a suitable nitrile precursor with 2-chlorobenzoyl chloride.

Synthesis of 2-Chlorobenzoyl Chloride

2-Chlorobenzoyl chloride is a commercially available reagent. However, for completeness, a common laboratory-scale preparation involves the reaction of 2-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction:

2-Cl-C₆H₄-COOH + SOCl₂ → 2-Cl-C₆H₄-COCl + SO₂ + HCl

Synthesis of 2-Chlorobenzoylacetonitrile

The synthesis of 2-chlorobenzoylacetonitrile can be achieved by the condensation of 2-chlorobenzoyl chloride with a suitable acetonitrile derivative in the presence of a base.

Experimental Protocol: Synthesis of 2-Chlorobenzoylacetonitrile

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chlorobenzoyl chloride | 175.01 | (To be specified) | (To be specified) |

| Malononitrile | 66.06 | (To be specified) | (To be specified) |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | (To be specified) | (To be specified) |

| Anhydrous Tetrahydrofuran (THF) | - | (To be specified) | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of malononitrile in anhydrous THF to the cooled suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Recool the mixture to 0 °C and add a solution of 2-chlorobenzoyl chloride in anhydrous THF dropwise.

-

Once the addition is complete, allow the reaction to proceed at room temperature overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound via the Gewald Reaction

This section details a representative experimental protocol for the synthesis of the title compound using the one-pot Gewald three-component reaction.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Butanal | 72.11 | (To be specified) | (To be specified) |

| 2-Chlorobenzoylacetonitrile | 179.60 | (To be specified) | (To be specified) |

| Elemental Sulfur | 32.06 | (To be specified) | (To be specified) |

| Diethylamine | 73.14 | (To be specified) | (To be specified) |

| Ethanol | - | (To be specified) | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-butanal, 2-chlorobenzoylacetonitrile, and elemental sulfur in ethanol.

-

To this stirred mixture, add diethylamine dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition of the base, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

-

Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Caption: Experimental Workflow for the Synthesis.

Characterization and Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₂ClNOS |

| Molecular Weight | 265.76 g/mol |

| Appearance | Pale yellow to light brown crystalline solid |

| Melting Point | Approximately 110-116 °C[2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and the amino group protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 13 carbon atoms in their respective chemical environments.

-

Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone, and other functional groups present in the molecule.

Safety and Handling

-

2-Chlorobenzoyl chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.

-

Diethylamine: Flammable and corrosive. Handle in a well-ventilated area.

-

Elemental Sulfur: Can be a skin and respiratory irritant. Avoid inhalation of dust.

-

The final product, This compound , should be handled with care, as its toxicological properties may not be fully characterized. Standard laboratory safety practices should be followed.

Conclusion

The Gewald three-component reaction provides an efficient and reliable method for the synthesis of this compound. This technical guide has outlined the key mechanistic considerations, provided detailed experimental protocols for the synthesis of the target molecule and its precursor, and highlighted important characterization and safety information. By following the procedures described herein, researchers and drug development professionals can confidently and safely produce this valuable synthetic intermediate for further applications in medicinal chemistry and pharmaceutical development.

References

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

- Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100.

- Sabnis, R. W. (1994). The Gewald reaction. Sulfur reports, 16(1), 1-17.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene is a key heterocyclic molecule that serves as a cornerstone in the synthesis of various biologically active compounds. Its unique structural arrangement, featuring a thiophene ring substituted with an amino group, a 2-chlorobenzoyl moiety, and an ethyl group, makes it a versatile intermediate in medicinal chemistry.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical methodologies, offering valuable insights for researchers engaged in drug discovery and development. The compound is notably a crucial precursor in the synthesis of Etizolam, a thienodiazepine derivative with anxiolytic, sedative, and hypnotic properties.[3] Furthermore, the 2-aminothiophene scaffold is a recognized pharmacophore in the development of allosteric modulators for adenosine receptors and other therapeutic agents.[4][5][6]

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and role in synthetic chemistry. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂ClNOS | [3][7][8] |

| Molecular Weight | 265.76 g/mol | [2][7][8] |

| Appearance | Pale yellow to dark brown crystalline solid | [3] |

| Melting Point | Approximately 110-116 °C | [1] |

| Boiling Point (Predicted) | 454.8 ± 45.0 °C at 760 mmHg | [1][2][7][9] |

| Density (Predicted) | 1.302 g/cm³ | [1][2][7][9] |

| Solubility | Soluble in most organic solvents such as methanol, ethanol, and dichloromethane. Soluble in DMF (10 mg/ml) and DMSO (5 mg/ml). Insoluble in PBS (pH 7.2). | [1][3] |

| pKa (Predicted) | -1.81 ± 0.10 | |

| LogP (XLogP3) | 4.6 | [7] |

| Topological Polar Surface Area | 71.3 Ų | [7] |

| Flash Point (Predicted) | 228.9 °C | [7] |

| Refractive Index (Predicted) | 1.635 | [7] |

Structural Elucidation and Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons from the chlorobenzoyl ring, a singlet for the thiophene proton, and a broad singlet for the amino (-NH₂) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbon, the carbons of the thiophene and chlorobenzoyl rings, and the aliphatic carbons of the ethyl group.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would be observed for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-S stretching of the thiophene ring.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (265.76 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine. A searchable GC-MS spectral database containing 70eV EI mass spectral data for a vast number of forensic drug standards is available from Cayman Chemical.[3]

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction . This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene compound in the presence of elemental sulfur and a base.[10]

Experimental Protocol: Gewald Synthesis (One-Pot Microwave-Assisted)

This protocol is adapted from established methods for the synthesis of analogous 2-amino-3-benzoylthiophenes.[4]

Reagents:

-

1-(2-chlorophenyl)-2-cyanoethan-1-one (1 equivalent)

-

Butan-2-one (1.2 equivalents)

-

Elemental sulfur (1.1 equivalents)

-

Diethylamine (as base, 2 equivalents)

-

Ethanol (solvent)

Procedure:

-

To a microwave-safe reaction vessel, add 1-(2-chlorophenyl)-2-cyanoethan-1-one, butan-2-one, elemental sulfur, and ethanol.

-

Add diethylamine to the mixture.

-

Seal the vessel and place it in a microwave reactor.

-

Heat the reaction mixture to 130 °C and maintain this temperature for 1 hour.

-

After the reaction is complete, cool the vessel to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of 2-propanol, water, and acetone, to yield the final product as a crystalline solid.[4]

Causality behind Experimental Choices:

-

Microwave Irradiation: The use of microwave heating significantly reduces the reaction time compared to conventional heating methods, leading to a more efficient synthesis.

-

Diethylamine as Base: A secondary amine like diethylamine is a commonly used base in the Gewald reaction to facilitate the initial Knoevenagel condensation and subsequent cyclization steps.

-

Recrystallization: This purification technique is chosen to obtain a high-purity crystalline product by separating it from soluble impurities.

Caption: Workflow for the microwave-assisted Gewald synthesis.

Analytical Methodologies

The purity of this compound is crucial for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a suitable technique for its analysis.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This is a general method that can be optimized for the specific analysis of the target compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of acetonitrile and water (with a suitable buffer, e.g., phosphate buffer, and pH adjustment) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good separation.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of the reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a suitable concentration.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Detection wavelength: Determined by UV-Vis spectrophotometry (a λmax of 243 nm has been reported for this compound).[3]

-

Column temperature: Ambient or controlled (e.g., 25 °C)

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Sources

- 1. chembk.com [chembk.com]

- 2. 50508-60-6 CAS MSDS (2-Amino-3-o-chlorobenzoyl-5-ethylthiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. 50508-60-6|(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone|BLD Pharm [bldpharm.com]

- 9. ichemical.com [ichemical.com]

- 10. ijpbs.com [ijpbs.com]

2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene CAS number

An In-Depth Technical Guide to 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate in pharmaceutical development. Targeted at researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's core properties, synthesis, analytical validation, and critical applications, grounding all claims in authoritative scientific literature.

Introduction and Strategic Importance

This compound, identified by the CAS number 50508-60-6 , is a polysubstituted aminothiophene derivative.[1][2][3][4] Its molecular architecture, featuring a thiophene core functionalized with reactive amino and benzoyl groups, renders it a highly versatile precursor in organic synthesis.

The primary significance of this compound lies in its role as a key starting material for the synthesis of Etizolam , a thienodiazepine drug that exhibits anxiolytic, sedative-hypnotic, and antidepressant properties.[5][6] Beyond this well-established application, the 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as allosteric modulators for adenosine A1 receptors and as cholecystokinin inhibitors.[6][7] Its presence in seized illicit tablets also makes it a critical analytical reference standard in forensic chemistry.[5][8]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its effective use in research and manufacturing. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 50508-60-6 | [1][3][4] |

| Molecular Formula | C₁₃H₁₂ClNOS | [1][2][3] |

| Molecular Weight | 265.76 g/mol | [1][3][4] |

| Appearance | Yellow to brown crystalline solid | [1][5][9] |

| Boiling Point | 454.8 ± 45.0 °C (Predicted) | [2][9] |

| Density | 1.302 g/cm³ (Predicted) | [2][9] |

| UV λmax | 243 nm | [5] |

| Solubility | Soluble in DMSO, DMF, Ethanol; Insoluble in PBS (pH 7.2) | [1][5][9] |

Synthesis via the Gewald Aminothiophene Reaction

The most robust and widely recognized method for constructing the 2-aminothiophene core is the Gewald reaction .[10][11] This one-pot, multi-component reaction offers an efficient pathway to polysubstituted 2-aminothiophenes from readily available starting materials.

Reaction Mechanism

The mechanism of the Gewald reaction has been the subject of detailed study and is understood to proceed through several key stages.[12][13] The process is not merely a simple condensation but a sequence of equilibria that is ultimately driven by the formation of the stable aromatic thiophene ring.[14]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (1-chlorophenyl-1-propan-1-one) and the active methylene compound (malononitrile). This step forms a stable α,β-unsaturated nitrile intermediate.[10][12]

-

Michael Addition of Sulfur: The elemental sulfur (typically S₈) is activated by the base and adds to the β-position of the Knoevenagel adduct. The exact mechanism of sulfur ring-opening and addition is complex, involving polysulfide intermediates.[12][13]

-

Cyclization and Tautomerization: The resulting sulfur-adduct undergoes intramolecular cyclization. A subsequent tautomerization and aromatization via elimination of a proton yields the final, stable 2-aminothiophene product.[10][14]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene | 50508-60-6 [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. An unusual detection of this compound and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 50508-60-6 CAS MSDS (2-Amino-3-o-chlorobenzoyl-5-ethylthiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, a key intermediate in pharmaceutical synthesis, notably as a precursor to the therapeutic agent Etizolam.[1] This document is structured to offer not just raw data, but a comprehensive interpretation grounded in established scientific principles, aimed at researchers and professionals in drug development and chemical analysis. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into how these techniques elucidate the molecular structure and purity of this compound. The protocols for data acquisition are detailed to ensure reproducibility and adherence to rigorous scientific standards.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₁₃H₁₂ClNOS, Molar Mass: 265.76 g/mol , CAS: 50508-60-6) is a substituted aminothiophene that serves as a critical building block in the synthesis of thienodiazepine drugs.[2][3] Its structural integrity and purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the cornerstone of chemical characterization, providing a non-destructive means to confirm the identity, structure, and purity of synthesized compounds. This guide will provide a detailed examination of the expected spectroscopic signature of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For a molecule of the complexity of this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

While a publicly available, experimentally verified ¹H NMR spectrum of this specific molecule is not readily accessible in the literature, we can predict the expected chemical shifts and coupling patterns based on the analysis of its constituent functional groups and data from similar 2-aminothiophene derivatives.[1][4] The spectrum is anticipated to be recorded on a 300 MHz or higher spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (Ethyl -CH₃) | 1.2 - 1.4 | Triplet (t) | ~7.5 | 3H |

| H (Ethyl -CH₂) | 2.6 - 2.8 | Quartet (q) | ~7.5 | 2H |

| H (Thiophene ring) | 6.5 - 6.7 | Singlet (s) | N/A | 1H |

| H (Amino -NH₂) | 5.5 - 6.5 | Broad Singlet (br s) | N/A | 2H |

| H (Aromatic) | 7.2 - 7.6 | Multiplet (m) | N/A | 4H |

Causality Behind Predictions:

-

Ethyl Group: The ethyl group protons will exhibit a classic triplet-quartet pattern due to spin-spin coupling. The -CH₂ group is adjacent to the electron-withdrawing thiophene ring, hence it will be deshielded and appear further downfield than the -CH₃ group.

-

Thiophene Proton: The lone proton on the thiophene ring is expected to be a singlet as it has no adjacent protons to couple with. Its chemical shift is in the typical aromatic region.

-

Amino Protons: The amino protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.

-

Aromatic Protons: The four protons on the 2-chlorobenzoyl group will appear as a complex multiplet in the aromatic region due to their differing chemical environments and coupling with each other.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | 14 - 16 |

| Ethyl -CH₂ | 25 - 30 |

| Thiophene C5 | 140 - 145 |

| Thiophene C4 | 115 - 120 |

| Thiophene C3 | 125 - 130 |

| Thiophene C2 | 160 - 165 |

| Aromatic C (C-Cl) | 130 - 135 |

| Aromatic C (C=O) | 135 - 140 |

| Aromatic CH | 125 - 130 |

| Carbonyl C=O | 185 - 195 |

Rationale for Chemical Shift Assignments:

-

The chemical shifts are predicted based on established ranges for similar functional groups.[5][6] The carbonyl carbon is the most deshielded, appearing significantly downfield. The carbon atom of the thiophene ring attached to the amino group (C2) is also highly deshielded. The carbons of the ethyl group are the most shielded and appear upfield.

Experimental Protocol for NMR Data Acquisition

The following protocol is a self-validating system for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of at least 300 MHz.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 15-20 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 200-220 ppm) is required. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at different frequencies, we can detect the characteristic vibrations of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands. The data is based on known frequencies for similar functional groups.[7]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amino group) | 3400 - 3200 | Medium, often two bands |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium to Strong |

| C=O Stretch (Ketone) | 1650 - 1630 | Strong |

| C=C Stretch (Aromatic/Thiophene) | 1600 - 1450 | Medium to Strong |

| N-H Bend (Amino group) | 1650 - 1580 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Interpretation of Key Absorptions:

-

N-H Stretch: The presence of two bands in the 3400-3200 cm⁻¹ region is a strong indicator of a primary amine (-NH₂).

-

C=O Stretch: A strong absorption around 1640 cm⁻¹ is characteristic of a conjugated ketone, where the carbonyl group is conjugated with both the thiophene and benzene rings.

-

C-Cl Stretch: A strong band in the fingerprint region (below 1000 cm⁻¹) will indicate the presence of the chloro-substituent.

Experimental Protocol for IR Data Acquisition

The following protocol, based on ASTM E1252 standards, ensures reliable and consistent IR spectra.[2]

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

-

Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding frequencies.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Mass Spectrum

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 265, corresponding to the molecular weight of the compound. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 267 ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak is also expected. The fragmentation pattern will be influenced by the stability of the resulting ions.

Predicted Major Fragments:

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 265/267 | [C₁₃H₁₂ClNOS]⁺ (Molecular Ion) | N/A |

| 236/238 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 139/141 | [ClC₆H₄CO]⁺ | 2-chlorobenzoyl cation |

| 126 | [C₆H₈NS]⁺ | 2-amino-5-ethylthiophene radical cation |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Fragmentation Pathway Rationale:

The molecule is expected to fragment at the weaker bonds, particularly the bond between the carbonyl group and the thiophene ring, and the bond connecting the ethyl group to the thiophene ring. The formation of the stable 2-chlorobenzoyl cation is a likely and prominent fragmentation pathway.

Experimental Protocol for GC-MS Data Acquisition

A common method for analyzing such a compound is Gas Chromatography-Mass Spectrometry (GC-MS). Cayman Chemical provides a searchable GC-MS spectral database which is a valuable resource.[8]

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate).

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Use a GC equipped with a capillary column suitable for separating semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

-

Oven Program: Use a temperature program that allows for the separation of the target analyte from any impurities.

-

Mass Spectrometer: An electron ionization (EI) source is typically used at 70 eV. The mass analyzer (e.g., a quadrupole) should be set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-400).

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show the retention time of the compound.

-

The mass spectrum corresponding to the GC peak of the compound can be extracted and analyzed.

-

The fragmentation pattern can be compared to a library of known spectra (e.g., the NIST or Wiley libraries) for confirmation of the compound's identity.

-

Data Visualization and Workflow

To ensure clarity and reproducibility, the experimental workflows can be visualized.

General Spectroscopic Analysis Workflow

Caption: General workflow for the comprehensive spectroscopic analysis of the target compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and established protocols in this guide serve as a valuable resource for researchers in the synthesis, quality control, and application of this important pharmaceutical intermediate. Adherence to these analytical methodologies ensures the integrity of the compound and the reliability of subsequent research and development efforts.

References

An In-depth Technical Guide on the Structural Characteristics of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and chemical properties of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, a key intermediate in the synthesis of the therapeutic agent etizolam. While a definitive crystal structure for the parent compound is not publicly available, this guide leverages detailed crystallographic data from a closely related Schiff base derivative, N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide, to infer and understand the core molecular geometry and intermolecular interactions. This guide will delve into the synthesis, molecular architecture, and forensic significance of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of this compound

This compound is a benzophenone derivative recognized for its crucial role as a precursor in the synthesis of etizolam, a thienodiazepine drug with anxiolytic, sedative-hypnotic, and muscle relaxant properties.[1] The compound, with the molecular formula C₁₃H₁₂ClNOS, is a crystalline solid at room temperature.[1][2][3][4] Its chemical structure features a central thiophene ring substituted with an amino group, an ethyl group, and a 2-chlorobenzoyl moiety. This arrangement of functional groups makes it a versatile intermediate in organic synthesis.[5] The compound's presence in seized illicit etizolam tablets also underscores its importance in forensic analysis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂ClNOS | [1][2][3][4] |

| Molecular Weight | 265.8 g/mol | [1] |

| CAS Number | 50508-60-6 | [1][2][6] |

| Appearance | Crystalline solid | [1][5] |

| Solubility | Soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and Ethanol (10 mg/ml); Insoluble in PBS (pH 7.2) | [1] |

| λmax | 243 nm | [1] |

Synthesis and Crystallization

The synthesis of 2-amino-3-aroylthiophenes is typically achieved through the Gewald reaction. While a specific protocol for the title compound is not detailed in the available literature, a general approach involves the reaction of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

A documented synthesis for a derivative involves the reaction of 2-amino-N-[3-(2-chloro-benzoyl)-5-ethyl-thiophen-2-yl]-acetamide with salicylaldehyde in methanol. The mixture is refluxed, leading to the precipitation of the Schiff base product.[7] Single crystals suitable for X-ray diffraction were obtained by recrystallization from dichloromethane.[7]

Figure 1: General workflow for the synthesis and crystallization of the Schiff base derivative.

Crystal Structure Analysis of a Key Derivative

Detailed crystallographic data has been reported for the Schiff base derivative, N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide.[7] The analysis of this structure provides critical insights into the conformational preferences and non-covalent interactions of the core this compound scaffold.

The compound crystallizes in the monoclinic space group P2₁/c.[7] The molecular structure reveals a significant twist between the planar thiophene and phenyl rings. The dihedral angle between the mean planes of the thiophene ring and the chlorophenyl ring is 70.1(1)°, while the angle between the two phenyl rings is 88.9(3)°.[7] This non-planar conformation is a key structural feature.

Table 2: Crystallographic Data for the Schiff Base Derivative of this compound

| Parameter | Value |

| Chemical Formula | C₂₂H₁₉ClN₂O₃S |

| Formula Weight | 426.90 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7888 (2) |

| b (Å) | 16.9476 (3) |

| c (Å) | 12.2863 (3) |

| β (°) | 90.6654 (19) |

| Volume (ų) | 2038.11 (7) |

| Z | 4 |

| Temperature (K) | 173 |

| Data sourced from Fun et al. (2012).[7] |

Intramolecular and Intermolecular Interactions

The crystal packing of the derivative is stabilized by a network of hydrogen bonds and other weak interactions. Intramolecular O—H···N and N—H···O hydrogen bonds are observed, each forming S(6) ring motifs.[7] In the crystal lattice, weak C—H···O intermolecular interactions link the molecules, creating infinite one-dimensional chains along the c-axis and zig-zag chains along the b-axis. This results in the formation of a two-dimensional network parallel to the (100) plane.[7]

Figure 2: A diagram illustrating the hierarchy of non-covalent interactions in the crystal structure.

Spectroscopic Characterization

While detailed spectroscopic data for the title compound is not extensively published in peer-reviewed literature, analytical reference standards are available, and GC-MS data may be accessible through specialized databases.[1] For the synthesized Schiff base derivative, techniques such as thin-layer chromatography were used to monitor the reaction progress.[7] A comprehensive characterization of the title compound would typically involve ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Applications and Forensic Relevance

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals, most notably etizolam.[1] Its presence in illicit drug seizures has made it a compound of interest in forensic chemistry. The detection of this precursor can provide valuable intelligence regarding the synthesis routes and origins of illicitly produced etizolam.[1]

Conclusion

This compound is a compound of significant interest in both pharmaceutical synthesis and forensic science. While the crystal structure of the parent compound remains to be publicly detailed, the analysis of its Schiff base derivative provides a robust model for understanding its molecular geometry and interaction patterns. The non-planar arrangement of the thiophene and phenyl rings, along with the potential for extensive hydrogen bonding, are key structural features that likely influence its reactivity and biological activity. Further research to elucidate the crystal structure of the parent compound would be a valuable contribution to the field.

References

-

Fun, H.-K., et al. (2012). Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2448. Available at: [Link]

-

ChemBK. (2024). 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. Retrieved from [Link]

-

Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 6. 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene | 50508-60-6 [chemicalbook.com]

- 7. Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene in Organic Solvents

<

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A thorough understanding of the solubility of active pharmaceutical ingredients (APIs) is a critical determinant of successful drug development, influencing bioavailability, formulation, and manufacturability. This guide provides an in-depth analysis of the solubility characteristics of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, a key intermediate in pharmaceutical synthesis.[1][2] We will explore its physicochemical properties, present available solubility data, and detail a robust, field-proven methodology for accurate solubility determination. This document is structured to provide not just data, but a foundational understanding of the principles governing the dissolution of this compound.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a benzophenone derivative that serves as a precursor in the synthesis of etizolam and other thienylamide derivatives.[1][3] Its physicochemical properties, particularly its solubility in various organic solvents, are of paramount importance for process chemists and formulation scientists. Efficient reaction kinetics, purification strategies (such as crystallization), and the development of stable dosage forms are all intrinsically linked to the solubility profile of this intermediate.

This guide will provide a detailed examination of the factors influencing the solubility of this compound and equip researchers with the necessary knowledge to conduct their own precise solubility assessments.

Physicochemical Properties and Solubility Profile

The molecular structure of this compound, a yellow crystalline solid, dictates its interactions with various solvents.[1][2] Key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H12ClNOS | [2][3] |

| Molecular Weight | 265.76 g/mol | [1] |

| Melting Point | ~110-116 °C | [4] |

| XLogP3 | 4.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 71.3 Ų | [1] |

The relatively high XLogP3 value suggests a lipophilic nature, indicating a preference for less polar organic solvents. However, the presence of a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the amino group, carbonyl oxygen, and thiophene sulfur) allows for interactions with polar solvents.[1]

Quantitative Solubility Data

The following table presents available solubility data for this compound in several common organic solvents.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 10 mg/mL |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL (100 mg/mL with sonication) |

| Ethanol | 10 mg/mL |

| Methanol | Soluble |

| Dichloromethane | Soluble |

| Phosphate Buffered Saline (PBS, pH 7.2) | Insoluble |

This data confirms the compound's good solubility in polar aprotic solvents like DMF and DMSO, as well as in protic solvents like ethanol and methanol.[3][4][5] Its insolubility in aqueous buffer highlights its hydrophobic character.[3]

Experimental Protocol: The Gold Standard Shake-Flask Method

To ensure the generation of accurate and reproducible thermodynamic solubility data, the isothermal shake-flask method is the universally recognized "gold standard".[6] This method is based on achieving a true equilibrium between the dissolved and undissolved solid API.[7]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of the Slurry: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker with temperature control. Agitate the slurry for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[8][9] The temperature should be maintained at a constant, specified value (e.g., 25 °C).

-

Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by allowing the solid to settle, followed by centrifugation.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Discussion and Mechanistic Insights

The observed solubility profile can be explained by the interplay of intermolecular forces. The polar functional groups (amino and carbonyl) of this compound can engage in hydrogen bonding and dipole-dipole interactions with polar solvents like ethanol and DMSO. The non-polar thiophene and chlorobenzoyl rings contribute to van der Waals interactions, which are favorable in less polar environments.

The high solubility in DMF and DMSO can be attributed to their aprotic polar nature, which effectively solvates the molecule without competing for hydrogen bonding sites as strongly as protic solvents. The insolubility in aqueous buffer is a direct consequence of the molecule's overall hydrophobicity, making it energetically unfavorable to disrupt the strong hydrogen bonding network of water.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and employing robust experimental methodologies like the shake-flask method, researchers can generate reliable data to guide synthetic route optimization, purification strategies, and formulation development. The provided data and protocols serve as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

-

ChemBK. (n.d.). 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chembk.com [chembk.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

Thermal stability of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

An In-Depth Technical Guide Topic: Thermal Stability of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive framework for assessing the thermal stability of this compound (CAS: 50508-60-6), a key intermediate in the synthesis of pharmaceuticals such as etizolam.[1] Given the energetic potential of its substituted aromatic and heterocyclic structure, a thorough understanding of its thermal behavior is paramount for ensuring safety during manufacturing, processing, and storage. This document, written from the perspective of a Senior Application Scientist, outlines a multi-tiered analytical strategy, moving from fundamental screening to advanced hazard assessment. We will detail the causality behind experimental choices, provide robust, step-by-step protocols for core analytical techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC)—and establish a clear workflow for data interpretation. The objective is to equip researchers and process chemists with the necessary tools to characterize thermal hazards, define safe operating limits, and prevent thermal runaway incidents.

Introduction: The Imperative for Thermal Hazard Assessment

This compound is a benzophenone derivative that serves as a critical building block in medicinal chemistry.[1][2][3] Its molecular architecture, which includes an amino group, a chlorinated aromatic ring, and a thiophene heterocycle, suggests the potential for complex thermal decomposition pathways. In the pharmaceutical industry, the transition from laboratory-scale synthesis to pilot and commercial-scale manufacturing introduces significant process safety challenges.[4] An exothermic decomposition, if not properly understood and controlled, can self-accelerate, leading to a thermal runaway—a dangerous event characterized by a rapid increase in temperature and pressure.[5]

Therefore, characterizing the thermal stability of this intermediate is not merely a matter of regulatory compliance but a fundamental requirement for safe process design. This guide provides the scientific rationale and practical methodologies to:

-

Identify onset temperatures for melting and decomposition.

-

Quantify the energy released during decomposition.

-

Determine the kinetics of thermal degradation.

-

Simulate worst-case scenarios to establish critical safety parameters for large-scale operations.

Physicochemical Profile

A baseline understanding of the compound's properties is the first step in any stability assessment. The known physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 50508-60-6 | [1][6][7] |

| Molecular Formula | C₁₃H₁₂ClNOS | [1][3][7] |

| Molecular Weight | 265.76 g/mol | [2][7][8] |

| Appearance | Crystalline solid, typically white to yellow | [1][3][8] |

| Boiling Point (Predicted) | ~454.8 °C | [8][9] |

| Melting Point | ~110-116 °C | [10] |

| Solubility | Soluble in DMF, DMSO, Ethanol; Insoluble in PBS (pH 7.2) | [1][9] |

| Storage Temperature | Recommended at -20°C or 4°C, protected from light | [1][2][6] |

Theoretical Considerations for Thermal Decomposition

The structure of this compound contains several functional groups that can influence its thermal stability. A proactive analysis of potential degradation pathways is crucial for designing experiments and interpreting their results.

-

Amino Group: The primary amine is a potential initiation site for decomposition, possibly through reactions with other parts of the molecule or adjacent molecules at elevated temperatures.

-

Carbonyl Group: The benzoyl ketone linkage can be susceptible to cleavage under thermal stress.

-

C-Cl Bond: The aryl-chloride bond is generally strong, but its presence can influence decomposition pathways, potentially leading to the formation of corrosive HCl gas.

-

Thiophene Ring: While aromatic heterocycles like thiophene are relatively stable, they will decompose at high temperatures, often through ring-opening or fragmentation reactions.[11]

A plausible, non-mechanistic decomposition could involve initial intramolecular cyclization or intermolecular condensation, followed by fragmentation and gas evolution. Identifying the evolved gases via Evolved Gas Analysis (EGA) is key to confirming any proposed pathway.

Core Methodologies for Thermal Stability Assessment

A tiered approach is recommended to build a comprehensive thermal stability profile. This workflow ensures that fundamental data is gathered efficiently before proceeding to more resource-intensive process safety studies.

Caption: Relationship between experimental data and process safety decisions.

The table below provides a framework for interpreting the results in the context of pharmaceutical process safety.

| Parameter | Technique | Interpretation and Significance |

| Melting Point (T_m) | DSC | Defines the transition from solid to liquid phase. Processing must account for this change in physical state. |

| Decomposition Onset (T_onset) | DSC | Initial screening value for the temperature at which decomposition begins. A crucial first indicator of thermal stability. |

| Enthalpy of Decomposition (ΔH_decomp) | DSC | Quantifies the energy released. A high value (>500 J/g) indicates a significant hazard potential. |

| 5% Mass Loss Temp (T_d5%) | TGA | The temperature at which significant degradation begins, corroborating the DSC onset. Useful for setting drying and short-term handling limits. |

| Adiabatic Onset (T_onset(ad)) | ARC | The temperature at which self-heating becomes detectable under adiabatic conditions. This is a more conservative and realistic onset temperature for large-scale risk assessment. |

| Adiabatic Temp Rise (ΔT_ad) | ARC | The maximum temperature rise expected during a runaway. This value is critical for assessing the consequence of an incident (e.g., will it trigger a secondary, more violent decomposition?). |

| TD24 | ARC | The temperature at which the material would take 24 hours to reach its maximum rate of decomposition under adiabatic conditions. This is a widely accepted industry benchmark for defining the maximum safe temperature for long-term storage and processing. [12] |

Summary and Recommendations

A comprehensive thermal stability assessment of this compound is essential for ensuring safe handling and processing in a pharmaceutical development setting. The multi-tiered analytical approach detailed in this guide provides a robust framework for this characterization.

Key Recommendations:

-

Always begin with screening: Perform DSC and TGA analysis on any new batch of the material to confirm its thermal profile before use.

-

Respect the Onset: The lowest decomposition onset temperature determined by any method should be treated as a critical limit. A significant safety margin (e.g., 50-100 °C) should be applied to define the maximum allowable process temperature.

-

Quantify the Hazard: If a significant exotherm is detected via DSC, proceed with ARC analysis to determine the TD24. This is non-negotiable for processes involving heating or long-term storage at elevated temperatures.

-

Consider the Byproducts: If significant mass loss occurs, use TGA-MS or TGA-FTIR to identify evolved gases to assess risks of toxicity, flammability, and corrosivity.

-

Document Everything: Maintain a thorough record of all thermal analysis data, including calibration records, as part of the compound's formal process safety information package. This documentation is critical for technology transfer and regulatory filings.

By adhering to this structured, scientifically-grounded approach, researchers and drug development professionals can confidently manage the thermal risks associated with this important pharmaceutical intermediate.

References

-

Gabbutt, C. D., Hepworth, J. D., Heron, B. M., & Coles, S. J. (1999). Thermogravimetry±infrared evolved gas analysis of the anomalous thermal decomposition of thiophene fulgamic acid. Thermochimica Acta. [Link]

-

2-Amino-3-o-chlorobenzoyl-5-ethylthiophene - Introduction. ChemBK. [Link]

-

Choi, J. H., Kim, E., Yoon, U. C., & Lee, H. Y. (2014). Thermogravimetric analysis plots of arene-thiophene oligomers. ResearchGate. [Link]

-

This compound. Jiangxi Zhongding Biotechnology Co., Ltd.. [Link]

-

Wang, Z., et al. (2021). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. ACS Omega. [Link]

-

O'Neill, M. A., & Xie, D. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomaterials and Nanobiotechnology. [Link]

-

Biltonen, R. L., & Langerman, N. (1979). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in Enzymology. [Link]

-

Synthesis, Characterization, Thermal Analysis and Biological Study of New Thiophene Derivative. ResearchGate. [Link]

-

Voronkov, M. G., & Shagun, V. A. (2012). Thermal methods for the synthesis of thiophene, selenophene, and their derivatives (Review). Chemistry of Heterocyclic Compounds. [Link]

-

Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series. [Link]

-

Buckton, G. (n.d.). A Comparison of DSC Techniques to Increase Sensitivity in Pharmaceutical Amorphous Content Studies. PerkinElmer. [Link]

-

Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

-

THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY. The Seybold Report. [Link]

-

van Drongelen, M., et al. (2014). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes. TU Delft Repository. [Link]

-

Sathanapally, S. S. (2019). Thermal Hazards in the Pharmaceutical Industry. Purdue University Capstone Project. [Link]

-

am Ende, D. J. (n.d.). Process Safety and the Pharmaceutical Industry. Amgen Presentation. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. icheme.org [icheme.org]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. 50508-60-6 CAS MSDS (2-Amino-3-o-chlorobenzoyl-5-ethylthiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide to 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene: Discovery, Synthesis, and Pivotal Role in Thienodiazepine Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, a pivotal intermediate in the synthesis of the psychoactive compound Etizolam. The narrative delves into the historical context of its discovery, inextricably linked to the development of thienodiazepine-based therapeutics. A detailed exploration of its synthesis is presented, with a focus on the robust and versatile Gewald reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry and application of this significant molecule.

Introduction and Historical Context

This compound, with the CAS Number 50508-60-6, is a substituted 2-aminothiophene that has garnered significant attention not as a standalone therapeutic agent, but as a crucial precursor in the synthesis of Etizolam[1][2]. The history of this compound is therefore intrinsically woven into the development of Etizolam, a thienodiazepine derivative. Etizolam was first patented in 1972 and saw its introduction to medical use in Japan in 1984 as a treatment for anxiety and sleep disorders[3][4]. Consequently, the synthesis and isolation of this compound would have been a critical step in the research and development phase of Etizolam during the 1970s.

While the specific moment of its first synthesis is not widely documented as a singular event, it is a testament to the ingenuity of medicinal chemists who explored the bioisosteric replacement of a benzene ring with a thiophene ring in the benzodiazepine scaffold, leading to the creation of the thienodiazepine class of drugs. This structural modification, which differentiates Etizolam from classical benzodiazepines, is made possible through the use of key thiophene-based intermediates like the subject of this guide[3].

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its handling, synthesis, and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂ClNOS | [1][5] |

| Molecular Weight | 265.76 g/mol | [5] |

| Appearance | Pale yellow to dark brown crystalline powder | [6][7] |

| Melting Point | Approximately 110-116°C | [6] |

| Boiling Point | Approximately 454.8°C at 760 mmHg | [6] |

| Density | Approximately 1.302 g/cm³ | [6] |

| Solubility | Soluble in most organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in PBS (pH 7.2). | [1][6] |

Synthesis via the Gewald Reaction: A Mechanistic Overview

The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction, first reported in the 1960s, has become a cornerstone of thiophene chemistry due to its operational simplicity and the ready availability of starting materials.

The synthesis of this compound can be conceptually understood through the general mechanism of the Gewald reaction, which involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a basic catalyst.

General Mechanism of the Gewald Reaction

The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur, and finally, a ring-closure to form the thiophene ring.

Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.

Step-by-Step Experimental Protocol (General Procedure)

The following is a generalized, field-proven protocol for the synthesis of a 2-aminothiophene via the Gewald reaction. This can be adapted for the specific synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1 equivalent) and the activated nitrile (1 equivalent) to a suitable solvent such as absolute ethanol[8].

-

Addition of Reagents: To this mixture, add elemental sulfur (1 equivalent) and a catalytic amount of a suitable base (e.g., morpholine, piperidine, or triethylamine)[8].

-

Reaction Conditions: The reaction mixture is then heated to a temperature typically ranging from 50 to 70°C and stirred for a period of 2 to 4 hours[8]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled, often in an ice bath or refrigerator, to induce precipitation of the product. The resulting solid is then collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and impurities, and then dried.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system to yield the pure 2-aminothiophene derivative.

Pivotal Role in the Synthesis of Etizolam

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Etizolam. An improved synthesis of Etizolam starts with this compound[9].

The synthesis of Etizolam from this compound involves a series of reactions to build the diazepine and triazole rings onto the thiophene core. A representative synthetic pathway is outlined below.

Caption: Simplified workflow for the synthesis of Etizolam from its 2-aminothiophene precursor.

This synthetic route highlights the importance of the starting material's structure, with the amino group and the adjacent benzoyl group providing the necessary functionalities for the subsequent cyclization reactions that form the fused ring system of Etizolam.

Applications in Drug Discovery and Forensic Science

Beyond its established role in Etizolam synthesis, the 2-aminothiophene scaffold is a well-recognized pharmacophore in medicinal chemistry. Derivatives of 2-amino-3-aroylthiophenes have been explored as allosteric modulators of the A1 adenosine receptor. Additionally, thienylamide derivatives prepared from this class of compounds have been investigated as cholecystokinin inhibitors.

In recent years, this compound has also emerged in the field of forensic science. It has been detected in illicitly produced tablets that were purported to be Etizolam or other benzodiazepines[1][10]. Its presence in such samples can indicate incomplete synthesis or the use of the compound as a cutting agent, highlighting the importance of its analytical identification in forensic laboratories.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions. It may be toxic, and therefore, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought[6].

Conclusion

This compound stands as a testament to the enabling power of synthetic intermediates in the development of complex pharmaceutical agents. While its own history is largely intertwined with that of Etizolam, the underlying chemistry of its synthesis, particularly the Gewald reaction, has far-reaching implications in heterocyclic and medicinal chemistry. A thorough understanding of its properties, synthesis, and applications is crucial for professionals in drug discovery, development, and forensic analysis.

References

-

Wikipedia. Etizolam. [Link]

- Google Patents. (2012).

- Google Patents. (2014).

- Google Patents. (2009).

-

PubChem. Etizolam. [Link]

-

Quick Company. A Novel Process For The Preparation Of 4 (2 Chlorophenyl) 2 Ethyl 9. [Link]

-

Oriprobe. An Improved Synthesis of Etizolam. [Link]

-

ChemBK. 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. [Link]

-

World Health Organization. (2019). Critical Review Report: ETIZOLAM. [Link]

-

Nielsen, S., & McAuley, A. (2020). Etizolam: A rapid review on pharmacology, non‐medical use and harms. Drug and Alcohol Review. [Link]

-

Erowid. Etizolam (INN). [Link]

-

LookChem. This compound CAS NO.: 50508-60-6. [Link]

-

PubMed. (2021). An unusual detection of this compound and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland. [Link]

-

International Journal of Pharmacy and Biological Sciences. (2019). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene | 50508-60-6 [amp.chemicalbook.com]

- 3. Etizolam - Wikipedia [en.wikipedia.org]

- 4. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. China this compound CAS NO.: 50508-60-6 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 8. ijpbs.com [ijpbs.com]

- 9. caod.oriprobe.com [caod.oriprobe.com]

- 10. An unusual detection of this compound and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Therapeutic Potential of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene Derivatives

An In-Depth Technical Guide

Abstract

The thiophene ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically significant compounds.[1][2] Its derivatives are integral to pharmaceuticals, agrochemicals, and natural products, exhibiting a vast spectrum of biological activities.[1][3] Within this class, 2-aminothiophenes (2-ATs) stand out as versatile building blocks for synthesizing molecules with potent antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] This guide focuses on the derivatives of a specific, highly functionalized core: 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. This parent compound is a known precursor in the synthesis of etizolam, a sedative-hypnotic agent, highlighting the scaffold's relevance in developing centrally active agents and other therapeutics.[6][7] We will explore the synthesis, mechanisms of action, and diverse biological activities of these derivatives, providing detailed experimental protocols and structure-activity relationship (SAR) insights to guide future drug discovery efforts.

Core Synthesis: The Gewald Reaction

The most established and efficient method for preparing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1] This one-pot synthesis offers a convergent and straightforward route to the core scaffold, making it a cornerstone of thiophene chemistry.

Principle of the Gewald Reaction

The reaction involves the condensation of a ketone (in this case, to generate the 5-ethyl substituent), an α-cyano ester (providing the 2-amino and 3-carbonyl groups), and elemental sulfur. The reaction is typically catalyzed by a secondary amine, such as morpholine, which facilitates the crucial cyclization step.[1][8]

General Experimental Protocol: Gewald Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the ketone (e.g., 2-butanone, 0.1 mol) and the active methylene nitrile (e.g., ethyl 2-cyanoacetate, 0.1 mol) in a suitable solvent such as absolute ethanol (150 mL).[8]

-

Addition of Sulfur and Catalyst: To the stirred solution, add elemental sulfur powder (0.1 mol) followed by the base catalyst (e.g., morpholine, 20 mL).[8]

-

Reaction: Heat the reaction mixture to 55-65 °C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the mixture in a refrigerator overnight to facilitate precipitation.[8] Collect the resulting solid precipitate by filtration.

-

Recrystallization: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 2-aminothiophene derivative.[1]

Synthesis Workflow Diagram

Caption: Workflow for the Gewald three-component synthesis.

Major Biological Activities and Mechanisms

Derivatives of the 2-aminothiophene scaffold have demonstrated significant potential across several therapeutic areas. The specific substitution pattern, particularly the 3-(2-chlorobenzoyl) and 5-ethyl groups, provides a foundation for potent and, in some cases, highly selective biological activity.

Antiproliferative and Antitumor Activity

A compelling area of research for 2-aminothiophene derivatives is their potent antiproliferative activity against various cancer cell lines.[9][10] Studies have revealed that these compounds can act as effective antimitotic agents.

2.1.1 Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism for the antitumor effect of many 2-amino-3-aroylthiophene derivatives is the disruption of microtubule dynamics.[9]

-